molecular formula C17H18BrN3O2 B2925605 N-(2-bromo-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251629-29-4

N-(2-bromo-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2925605
CAS No.: 1251629-29-4
M. Wt: 376.254
InChI Key: HQDIWFUKCAXUNA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18BrN3O2 and its molecular weight is 376.254. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Pharmacological Importance

Synthesis and Analgesic, Anti-inflammatory, and Antibacterial Activities : Research has demonstrated the synthesis of quinazolinone derivatives, including those similar to the compound , highlighting their significant pharmacological activities such as anti-inflammatory, analgesic, and antibacterial effects. These compounds have been synthesized, purified, and characterized, showing comparable activities to standard drugs in pharmacological screenings (Rajveer et al., 2010); (Singh et al., 2010).

Antimicrobial and Antitumor Activities

Antibacterial and Antitumor Evaluation : Compounds with the quinazolinone backbone have been reported to possess antibacterial activity against several strains including S. aureus, E. coli, P. vulgaris, and K. pneumoniae, as well as in vitro antitumor activity against various cancer cell lines, suggesting their potential in developing new therapeutic agents (Boudebbous et al., 2021); (Al-Suwaidan et al., 2016).

Molecular Docking and Computational Studies

Design and Molecular Docking Studies : The analgesic activity of certain quinazolinone derivatives has been explored, with computational studies (CADD) providing insights into their potential mechanisms of action. This underscores the versatility of quinazolinone derivatives in medicinal chemistry and their potential for the development of new analgesic agents (HelmySakr, 2016).

Antimicrobial Activity

Novel Synthesis and Antimicrobial Activity : Further studies have synthesized novel derivatives incorporating the quinazolinone moiety, demonstrating their antimicrobial efficacy. Such research contributes to the ongoing search for new antimicrobial agents amidst rising antibiotic resistance (Rao et al., 2020).

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-6-7-15(13(18)8-11)20-16(22)9-21-10-19-14-5-3-2-4-12(14)17(21)23/h6-8,10H,2-5,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDIWFUKCAXUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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